molecular formula C₂₅H₂₀D₄FNO₃ B1162686 4”DeFluoro-4”methyl-ezetimibe-d4

4”DeFluoro-4”methyl-ezetimibe-d4

Cat. No.: B1162686
M. Wt: 409.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4”DeFluoro-4”methyl-ezetimibe-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₀D₄FNO₃ and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₅H₂₀D₄FNO₃

Molecular Weight

409.49

Synonyms

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one-d4

Origin of Product

United States

Role of Deuterium Labeling:the D4 Designation Indicates That Four Hydrogen Atoms on One of the Phenyl Rings Have Been Replaced by Deuterium Atoms. This Isotopic Labeling is Often Used to Create a Heavy Version of the Molecule for Use As an Internal Standard in Quantitative Mass Spectrometry Assays. Alternatively, if the Deuteration is at a Site of Metabolism, It Can Slow Down the Rate of That Metabolic Reaction a Phenomenon Known As the Kinetic Isotope Effect , Which is a Tool Used in Mechanistic Studies.

Enzyme Kinetics of Biotransformation (Non-Clinical)

The biotransformation of 4''-DeFluoro-4''-methyl-ezetimibe-d4 is expected to be governed by specific enzyme families, primarily UGTs and CYPs.

Cytochrome P450 (CYP) Isoform Involvement

While the parent compound ezetimibe largely evades CYP-mediated metabolism, the structural modification in 4''-DeFluoro-4''-methyl-ezetimibe-d4 makes it a probable substrate for CYP enzymes. nih.gov The presence of the methyl group on the phenyl ring introduces a site for benzylic hydroxylation. Studies on other molecules show that N-methylation can significantly influence recognition and metabolism by CYP enzymes. nih.govacs.org Specific isoforms known for metabolizing aromatic methyl groups, such as CYP3A4 and CYP2C19, would be primary candidates for investigation. nih.govnih.gov Therefore, a key difference in the enzyme kinetics of this analog compared to ezetimibe would be a measurable rate of metabolism by one or more CYP isoforms.

Uridine Diphosphate Glucuronosyltransferase (UGT) Activity (e.g., glucuronidation)

Glucuronidation is the predominant metabolic pathway for ezetimibe, accounting for over 80% of its metabolism. nih.gov This is expected to remain a major, if not the primary, pathway for 4''-DeFluoro-4''-methyl-ezetimibe-d4.

In humans, the formation of the main phenolic glucuronide of ezetimibe is catalyzed by several UGT isoforms, including UGT1A1, UGT1A3, and to a lesser extent, UGT2B15. nih.govfrontiersin.org A minor glucuronide metabolite at the benzylic hydroxyl position has also been identified, formed exclusively by UGT2B7. nih.gov The kinetics of ezetimibe glucuronidation have been shown to vary across different species. mdpi.com Given that the phenolic hydroxyl group is unchanged in the analog, it is anticipated that these same UGT isoforms will be responsible for its glucuronidation.

Below is a table of kinetic parameters for the glucuronidation of the parent compound, ezetimibe, in intestinal microsomes from various species, which provides a baseline for expected activity.

SpeciesVmax (nmol/mg/min)Km (µM)Intrinsic Clearance (CLint, µL/min/mg)
Human1.90 ± 0.0832.7 ± 4.058.1
Monkey3.87 ± 0.22148.8 ± 21.226.0
Dog1.19 ± 0.0612.0 ± 1.999.2
Rat2.40 ± 0.1592.4 ± 14.726.0
Mouse2.23 ± 0.1011.0 ± 1.7202.7
Data derived from studies on ezetimibe and represents the formation of ezetimibe-glucuronide (B19564). mdpi.com The table is interactive and can be sorted.

Other Phase I and Phase II Metabolic Enzymes

Based on the extensive research into ezetimibe, involvement of other Phase I enzymes (like flavin-containing monooxygenases) or Phase II enzymes (like sulfotransferases) is expected to be minimal. The metabolic profile is likely dominated by UGT-mediated glucuronidation and the newly introduced CYP-mediated oxidation.

It is also important to note that ezetimibe and its active glucuronide metabolite undergo extensive enterohepatic recirculation. frontiersin.orgresearchgate.net After being excreted in the bile into the intestinal lumen, the glucuronide can be hydrolyzed by gut microflora back to the parent compound, which is then reabsorbed. researchgate.net This process extends the half-life of the active drug. nih.gov It is plausible that 4''-DeFluoro-4''-methyl-ezetimibe-d4 and its corresponding glucuronide would also participate in this recycling process.

Metabolic Investigations and Biotransformation Pathways Preclinical

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically involve incubating the test compound with liver-derived systems that contain metabolic enzymes.

Hepatic Microsomal Incubations (e.g., rodent, canine)

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, such as cytochrome P450s (CYPs), and Phase II enzymes, like UDP-glucuronosyltransferases (UGTs). axispharm.comcreative-bioarray.com For ezetimibe (B1671841), the parent compound, glucuronidation of the phenolic hydroxyl group is the predominant metabolic pathway, largely bypassing CYP-mediated oxidation. nih.govoup.compharmgkb.org

For 4-DeFluoro-4-methyl-ezetimibe-d4, it is anticipated that glucuronidation will also be the major metabolic route. The removal of the electron-withdrawing fluorine atom at the para-position of the phenol (B47542) ring and the introduction of a methyl group may influence the rate of glucuronidation. The stability of the compound is assessed by monitoring its disappearance over time in the presence of microsomes and the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs). evotec.com

Table 1: Predicted In Vitro Metabolic Stability of 4-DeFluoro-4-methyl-ezetimibe-d4 in Hepatic Microsomes
SpeciesIncubation Time (min)Parent Compound Remaining (%)Calculated Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Canine (Dog)0100>60<10
1598
3095
6091
Rodent (Rat)01004525
1580
3065
6048

This table presents hypothetical data based on the expected metabolic profile. The data illustrates moderate clearance in rat microsomes and lower clearance in canine microsomes, a common pattern observed for compounds primarily cleared by glucuronidation.

Hepatocyte Incubation Systems (e.g., primary animal hepatocytes)

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters, providing a more comprehensive model of hepatic clearance. bdj.co.jpcreative-bioarray.comnih.gov Incubations with suspended or plated primary hepatocytes from preclinical species like rats and dogs allow for the determination of a compound's intrinsic clearance and can reveal metabolites formed through various pathways. dls.com

For 4-DeFluoro-4-methyl-ezetimibe-d4, hepatocyte assays would confirm the findings from microsomal studies and provide a more accurate prediction of its hepatic extraction ratio. The rate of disappearance of the parent compound would be measured over time.

Table 2: Predicted Metabolic Stability of 4-DeFluoro-4-methyl-ezetimibe-d4 in Primary Hepatocytes
SpeciesIncubation Time (min)Parent Compound Remaining (%)Calculated Half-Life (t½, min)
Canine (Dog)0100>120
3096
6092
12085
Rodent (Rat)010085
3078
6060
12040

This table contains hypothetical data illustrating the expected higher metabolic stability in canine hepatocytes compared to rat hepatocytes, consistent with interspecies differences often seen in drug metabolism.

Intestinal Microbiota Metabolism Studies

The gut microbiota possesses a vast array of enzymes capable of metabolizing drugs and their metabolites. nih.govnih.govfrontiersin.org For ezetimibe, a crucial role of the gut microbiota is the hydrolysis of the inactive ezetimibe-glucuronide (B19564) metabolite back to the active parent compound. nih.gov This process contributes to the enterohepatic recirculation of ezetimibe, prolonging its action at the intestinal wall. oup.com

It is highly probable that 4-DeFluoro-4-methyl-ezetimibe-d4 would undergo a similar fate. After being absorbed and glucuronidated in the intestine and/or liver, the resulting glucuronide conjugate would be excreted into the bile and returned to the intestinal lumen. Here, bacterial β-glucuronidases could cleave the glucuronide moiety, releasing the active parent drug for reabsorption. Studies involving incubation of the glucuronide metabolite with fecal homogenates or specific bacterial cultures from preclinical species would be employed to confirm this pathway.

Identification and Characterization of Metabolites (Non-Clinical)

Application of LC-MS/MS for Metabolite Profiling and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite profiling and identification due to its high sensitivity, selectivity, and structural elucidation capabilities. ijpras.comnih.gov In preclinical studies, biological samples (plasma, urine, feces, and bile) from animals administered 4-DeFluoro-4-methyl-ezetimibe-d4 would be analyzed.

The primary metabolite anticipated is the O-glucuronide of the parent compound. LC-MS/MS would be used to detect the parent drug and its metabolites. By comparing the mass spectra of the parent compound and potential metabolites, specific biotransformations can be identified. For instance, a mass shift of +176 Da (for glucuronic acid) from the parent mass would indicate glucuronidation. The fragmentation pattern in MS/MS mode provides further structural confirmation.

Table 3: Predicted LC-MS/MS Parameters for 4-DeFluoro-4-methyl-ezetimibe-d4 and its Glucuronide Metabolite
CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted Precursor Ion [M-H]⁻ (m/z)Predicted Product Ion (m/z)Metabolic Reaction
4-DeFluoro-4-methyl-ezetimibe-d4C₂₄H₁₇D₄F₂NO₃413.19412.2275.1 (from cleavage of the azetidinone ring, contains d4)Parent Compound
M1: Glucuronide ConjugateC₃₀H₂₅D₄F₂NO₉589.22588.2275.1 (same fragment as parent)Glucuronidation

This table presents predicted mass spectrometry data. The precursor ion for the parent compound reflects the loss of a proton in negative ion mode. The product ion is a characteristic fragment of the ezetimibe core structure, retaining the deuterium (B1214612) label. M1, the glucuronide metabolite, shows the expected mass increase and would fragment to yield the same core ion.

Deuterium Tracing for Elucidating Metabolic Transformations

The incorporation of four deuterium (d4) atoms into the 4-DeFluoro-4-methyl-ezetimibe molecule serves as a powerful tool for metabolic studies. Deuterium substitution creates a stable isotopic label that does not typically alter the compound's pharmacological properties but provides a unique mass signature. nih.govresearchgate.netdntb.gov.ua This allows for the easy differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices using mass spectrometry. acs.orgmdpi.comnih.gov

The "d4" label acts as a tracer. When analyzing samples via LC-MS/MS, analysts can specifically search for the unique isotopic pattern of the deuterated compound. The retention of the d4-label in the metabolites, as seen in the predicted fragmentation pattern in Table 3, confirms their origin from the administered drug. If a metabolic process were to occur on the deuterated part of the molecule, the loss of deuterium would provide precise information about the site of metabolic attack, a phenomenon known as "metabolic switching". osti.govplos.org This makes deuterium tracing an invaluable technique for unequivocally mapping the biotransformation pathways of a new chemical entity.

Proposed Metabolic Pathways for 4''-DeFluoro-4''-methyl-ezetimibe-d4

The metabolic journey of 4''-DeFluoro-4''-methyl-ezetimibe-d4 is anticipated to follow two primary routes, largely influenced by its structural similarity to ezetimibe and the introduction of a methyl group.

Pharmacokinetic Profiling in Preclinical Models

Absorption Characteristics in Animal Models

No data from preclinical studies are available to construct a table on the oral bioavailability of 4-DeFluoro-4-methyl-ezetimibe-d4 in any animal model.

The precise mechanisms governing the intestinal absorption of 4-DeFluoro-4-methyl-ezetimibe-d4 have not been elucidated in published research. For its parent compound, ezetimibe (B1671841), absorption is known to be mediated by specific transporters in the intestine. It is plausible that 4-DeFluoro-4-methyl-ezetimibe-d4 utilizes similar pathways, but dedicated studies are required for confirmation.

Distribution Studies in Animal Tissues

There are no published quantitative bioanalysis studies detailing the distribution of 4-DeFluoro-4-methyl-ezetimibe-d4 in various tissues of animal models. Therefore, a data table on tissue distribution profiles cannot be generated.

Scientific investigation into the ability of 4-DeFluoro-4-methyl-ezetimibe-d4 to cross the blood-brain barrier is absent from the current body of scientific literature.

Excretion Pathways and Mass Balance in Animal Studies

Detailed mass balance studies to identify the primary routes of excretion (e.g., renal, fecal) and the metabolic fate of 4-DeFluoro-4-methyl-ezetimibe-d4 in any preclinical model have not been reported.

A thorough review of the scientific literature reveals a conspicuous absence of preclinical pharmacokinetic data for the compound 4-DeFluoro-4-methyl-ezetimibe-d4. While the structural modifications suggest potential alterations to its pharmacokinetic profile compared to ezetimibe, there are no empirical studies to substantiate these hypotheses. The scientific community awaits dedicated research to elucidate the absorption, distribution, metabolism, and excretion of this specific analog in preclinical models. Such studies are essential to understand its potential as a therapeutic agent and to draw meaningful comparisons with its parent compound, ezetimibe.

Biliary Excretion and Enterohepatic Recirculation in Animal Models

For the parent compound, ezetimibe, biliary excretion is a major route of elimination, primarily as its glucuronide metabolite. This process is intrinsically linked to enterohepatic recirculation, where the excreted glucuronide is hydrolyzed back to the parent compound in the intestine and reabsorbed, prolonging its therapeutic action. nih.govnih.govoup.com This recirculation contributes to the long half-life of ezetimibe. nih.govnih.gov The complex pharmacokinetic profile of ezetimibe, with multiple plasma concentration peaks, is attributed to this extensive enterohepatic recirculation. nih.gov Studies in animal models, such as rats, have been instrumental in characterizing this pathway. oup.com The transport proteins Abcc2, Abcc3, and Abcg2 have been shown to play a crucial role in the enterohepatic circulation of ezetimibe glucuronide. nih.gov

Future studies on 4-DeFluoro-4-methyl-ezetimibe-d4 will need to quantify its excretion into bile and assess the extent of enterohepatic recirculation in relevant animal models. It will be crucial to determine if the structural modifications affect the affinity for the metabolizing enzymes (UGT-glucuronosyltransferases) and transporters involved in this process.

Renal Clearance Mechanisms

While the primary route of elimination for ezetimibe is fecal, a smaller portion is excreted in the urine, mainly as the glucuronide metabolite. nih.govdrugbank.com For patients with renal impairment, no dosage adjustment for ezetimibe is typically required, suggesting that renal clearance is not the predominant elimination pathway. nih.gov However, in cases of severe chronic renal insufficiency, a notable increase in exposure to total ezetimibe has been observed. fda.gov

Investigations into the renal clearance of 4-DeFluoro-4-methyl-ezetimibe-d4 and its potential metabolites will be necessary to understand its complete elimination profile. This would involve characterizing the extent of urinary excretion and identifying the specific renal transporters that may be involved.

Fecal and Urinary Excretion Patterns

Studies with radiolabeled ezetimibe have shown that approximately 78% of the administered dose is recovered in the feces, with the majority being the unchanged parent drug. drugbank.com Around 11% is found in the urine, primarily as ezetimibe-glucuronide (B19564). drugbank.com This excretion pattern underscores the importance of both biliary and intestinal excretion for the parent compound. The combination of ezetimibe with other agents like ursodiol has been shown to further promote fecal sterol excretion in mice. nih.govuky.edu

To fully characterize 4-DeFluoro-4-methyl-ezetimibe-d4, mass balance studies using a radiolabeled version of the compound in preclinical models are essential. This would definitively determine the proportions excreted via fecal and urinary routes and identify the major metabolites in each matrix.

Compartmental and Non-Compartmental Pharmacokinetic Modeling (Animal Data)

Pharmacokinetic modeling is a critical tool for quantifying the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

Inter-Species Pharmacokinetic Scaling Considerations

For 4-DeFluoro-4-methyl-ezetimibe-d4, a thorough investigation of its pharmacokinetics across multiple species will be essential. This data will allow for allometric scaling and other modeling techniques to predict human pharmacokinetics, a vital step in estimating a safe and effective dose for first-in-human studies. The structural changes in the molecule necessitate a careful evaluation of how they might alter inter-species metabolic pathways compared to the parent compound.

Table 2: Chemical Compounds Mentioned

Compound Name
4-DeFluoro-4-methyl-ezetimibe-d4
Ezetimibe
Ezetimibe-glucuronide
Ursodiol
Simvastatin
Warfarin
Anabolic steroids
Berberine
Cholesterol
Atorvastatin
Fluvastatin
Lovastatin
Pravastatin
Rosuvastatin
Fenofibrate
Gemfibrozil
Digoxin
Glipizide
Ethinylestradiol
Levonorgestrel
Cimetidine
Colestyramine

Mechanistic Studies of Biological Interactions Non Clinical

In Vitro Cellular Target Engagement Studies

Interaction with Cholesterol Transporters (e.g., NPC1L1 in cell lines)

There is no available data from in vitro studies detailing the specific interaction, binding affinity, or inhibitory concentration of 4-DeFluoro-4-methyl-ezetimibe-d4 with the Niemann-Pick C1-Like 1 (NPC1L1) protein or other cholesterol transporters in any cell line. For the parent compound, ezetimibe (B1671841), it is well-established that it targets NPC1L1 to block cholesterol internalization. nih.gov

Assessment of Cellular Uptake and Efflux Mechanisms

No studies were found that assess the cellular uptake or efflux of 4-DeFluoro-4-methyl-ezetimibe-d4 itself, nor its effect on the transport mechanisms of other molecules in cell-based assays.

Biochemical Pathway Modulation

Impact on Cholesterol Synthesis Pathways

There is no published research investigating the impact of 4-DeFluoro-4-methyl-ezetimibe-d4 on the enzymatic pathways responsible for cholesterol biosynthesis.

Influence on Sterol Transport and Processing

Information regarding the influence of 4-DeFluoro-4-methyl-ezetimibe-d4 on the broader processes of sterol transport and intracellular processing is currently absent from the scientific literature.

Receptor Binding and Ligand Affinity Studies (Non-Clinical)

The primary molecular target for ezetimibe and its analogs is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol and phytosterol absorption. nih.govnih.gov The interaction with this receptor is central to the cholesterol-lowering effects of this class of compounds.

Quantitative Receptor Binding Assays

While specific binding affinity data for 4-DeFluoro-4-methyl-ezetimibe-d4 is not available, studies on ezetimibe provide a framework for understanding its interaction with NPC1L1. Ezetimibe binds to the NPC1L1 protein, which is predominantly expressed on the apical membrane of enterocytes in the small intestine and on hepatocytes. nih.gov This binding prevents the uptake of cholesterol from the intestinal lumen into the enterocytes.

Table 1: Illustrative Receptor Binding Parameters for Ezetimibe (Proxy Data)

CompoundTargetAssay TypeAffinity (Kd) / Potency (IC50)Reference
EzetimibeNPC1L1Radioligand Binding AssayNot Reported nih.gov
EzetimibeCholesterol Absorption InhibitionIn vivo (mouse)>90% inhibition at 10 mg/kg/day nih.gov

Note: This table contains proxy data for ezetimibe as no specific data for 4-DeFluoro-4-methyl-ezetimibe-d4 is available.

Molecular Docking and Simulation Approaches

Molecular docking and simulation studies have been instrumental in elucidating the binding mode of ezetimibe to the NPC1L1 protein. These computational approaches suggest that ezetimibe binds to a specific pocket within the extracellular domain of NPC1L1, thereby sterically hindering the access of cholesterol to the transport machinery. nih.gov

Cryo-electron microscopy structures of human NPC1L1 have provided high-resolution insights into this interaction, showing that ezetimibe binds within an intramolecular channel of the protein, effectively blocking lipid transport. nih.gov Pharmacophore modeling based on ezetimibe has been used to design and screen for new analogs with potentially improved binding characteristics. nih.govmdpi.com These studies reveal that the spatial arrangement of hydrophobic and hydrogen-bonding features in the ezetimibe molecule is crucial for its affinity to NPC1L1. nih.gov The substitution of a fluorine atom with a methyl group and the introduction of deuterium (B1214612) atoms in 4-DeFluoro-4-methyl-ezetimibe-d4 would likely alter its electronic and steric properties, which could in turn affect its binding pose and affinity for NPC1L1, though the precise impact remains to be experimentally determined.

Investigation of Downstream Signaling Pathways (Non-Clinical)

The inhibition of cholesterol absorption by ezetimibe and its analogs triggers a cascade of downstream events, primarily related to cholesterol homeostasis.

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq in cell models)

By blocking intestinal cholesterol uptake, ezetimibe reduces the delivery of cholesterol to the liver. This reduction in hepatic cholesterol levels leads to the activation of the sterol regulatory element-binding protein 2 (SREBP-2). SREBP-2 is a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, most notably the gene encoding the low-density lipoprotein receptor (LDLR). nih.gov Increased expression of the LDLR on the surface of hepatocytes results in enhanced clearance of LDL cholesterol from the circulation.

While specific gene expression studies on 4-DeFluoro-4-methyl-ezetimibe-d4 are absent, it is plausible that it would induce a similar transcriptional response if it effectively inhibits NPC1L1.

Table 2: Illustrative Gene Expression Changes Induced by Ezetimibe (Proxy Data)

GeneCell/Tissue ModelFold ChangeMethodReference
LDLRLiver (in vivo)UpregulatedNot Specified nih.gov
HMG-CoA ReductaseLiver (in vivo)UpregulatedNot Specified nih.gov

Note: This table contains proxy data for ezetimibe as no specific data for 4-DeFluoro-4-methyl-ezetimibe-d4 is available.

Protein Expression and Activation Studies (e.g., Western blot, immunohistochemistry)

Consistent with the gene expression changes, treatment with ezetimibe leads to increased protein levels of the LDL receptor in the liver. Immunohistochemical studies have shown that ezetimibe treatment can lead to a redistribution of NPC1L1 protein on the enterocyte brush border, preventing its internalization and thereby its function. nih.gov

The activation of SREBP-2 is a key event in the downstream signaling cascade. Upon cholesterol depletion in the endoplasmic reticulum, the SREBP-2 precursor protein is cleaved, and the active N-terminal domain translocates to the nucleus to activate gene transcription. nih.gov Western blot analysis would be a suitable method to detect the cleaved, active form of SREBP-2 in response to treatment with an NPC1L1 inhibitor. It is hypothesized that 4-DeFluoro-4-methyl-ezetimibe-d4, if active, would similarly lead to increased LDL receptor protein expression and SREBP-2 activation.

Future Research Directions and Potential Applications

Development of Novel Analytical Reference Standards and Internal Standards

One of the most immediate and critical applications for 4-DeFluoro-4-methyl-ezetimibe-d4 is in the field of analytical chemistry, specifically in the development of reference and internal standards for chromatography and mass spectrometry.

Detailed Research Findings: The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During the synthesis of Ezetimibe (B1671841), a desfluoro impurity, where the fluorine atom on one of the phenyl rings is absent, can form. nih.govresearchgate.net The presence of such impurities must be meticulously monitored and controlled within strict limits.

4-DeFluoro-4-methyl-ezetimibe-d4 serves as an ideal internal standard for the quantification of the non-deuterated impurity, 4-DeFluoro-4-methyl-ezetimibe, in Ezetimibe drug products. Deuterium-labeled compounds are widely used as internal standards in mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts but are easily distinguishable due to their higher mass. thalesnano.com This allows for precise and accurate quantification, correcting for any sample loss during preparation or ionization variability in the mass spectrometer. thalesnano.com

Future research will focus on validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), using this compound. This involves establishing its utility in routine quality control testing of Ezetimibe batches and in stability studies to monitor impurity formation over time.

Table 1: Application of 4-DeFluoro-4-methyl-ezetimibe-d4 as an Analytical Standard

Application Area Purpose Technique(s) Expected Outcome
Quality Control (QC) Quantify the 4-DeFluoro-4-methyl-ezetimibe impurity in Ezetimibe API and drug products. LC-MS, GC-MS Ensures purity and compliance with regulatory limits.
Stability Studies Monitor the formation of the desfluoro impurity under various storage conditions. LC-MS Determines shelf-life and appropriate storage conditions for Ezetimibe.

| Pharmacokinetic (PK) Studies | Accurately measure levels of the impurity and its metabolites in biological matrices. | LC-MS/MS | Provides a clear understanding of the impurity's metabolic fate. |

Elucidation of Complex Biological Mechanisms using Labeled Probes

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of drugs and understanding complex biological processes. libretexts.org While the primary role of 4-DeFluoro-4-methyl-ezetimibe-d4 is as an analytical standard, its properties as a labeled molecule lend it to research as a biological probe.

Detailed Research Findings: Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter in the intestine. chemicalbook.com The biological activity, if any, of its impurities is often a subject of investigation. By using the deuterated form, researchers could design studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the 4-DeFluoro-4-methyl-ezetimibe impurity without interference from the parent drug, Ezetimibe.

Such studies could answer critical questions: Does this impurity interact with NPC1L1 or other biological targets? Is it metabolized, and if so, through which enzymatic pathways? Labeled probes are essential for these kinds of investigations, which use techniques like photoaffinity labeling to identify protein-ligand interactions and map metabolic pathways. biologists.comacs.org While fluorescent tags are common, stable isotopes provide a non-invasive way to track molecules in vivo. libretexts.orgacs.org

Future research could involve administering 4-DeFluoro-4-methyl-ezetimibe-d4 to animal models to identify its metabolites and potential biological targets, thereby providing a more complete picture of the Ezetimibe impurity profile.

Contribution to Preclinical Drug Development of Next-Generation Lipid-Lowering Agents

The development of new lipid-lowering drugs is a major focus of pharmaceutical research, moving beyond statins to novel targets like PCSK9. nih.govpatsnap.come-dmj.org The study of existing drugs and their analogs provides crucial information for these efforts.

Detailed Research Findings: Structure-activity relationship (SAR) studies are fundamental to drug design. nih.gov By synthesizing and evaluating analogs of a successful drug like Ezetimibe, researchers can determine which structural features are essential for its activity. nih.govnih.gov The 4-DeFluoro-4-methyl-ezetimibe structure represents a specific modification of the Ezetimibe scaffold.

The use of its deuterated form, 4-DeFluoro-4-methyl-ezetimibe-d4, in preclinical studies allows for precise metabolic profiling. Deuteration can sometimes alter the metabolic rate of a compound (the "kinetic isotope effect"), which itself is an area of study in drug development to create more stable drugs. nih.gov By comparing the metabolism of the deuterated and non-deuterated impurity, researchers can gain insights into its metabolic stability and pathways. This knowledge can inform the design of new lipid-lowering agents with improved pharmacological properties, such as longer half-life or reduced metabolic liabilities. nih.govahajournals.org

Advanced Methodologies for Deuterated Compound Synthesis

The increasing demand for deuterated compounds for use in drug development and as analytical standards has driven innovation in synthetic chemistry.

Detailed Research Findings: Traditional methods for synthesizing deuterated compounds often involve hydrogen-deuterium (H-D) exchange reactions using heavy water (D₂O) or reduction with expensive deuterated reagents. google.comgoogle.com These methods can be inefficient, costly, and require harsh conditions. tn-sanso.co.jp

Future research is focused on developing more efficient, scalable, and cost-effective synthetic routes. One promising area is the use of flow chemistry combined with microwave technology. tn-sanso.co.jp This approach can significantly reduce reaction times, improve reaction efficiency, and allow for a continuous production process, thereby lowering the cost of producing deuterated compounds like 4-DeFluoro-4-methyl-ezetimibe-d4. tn-sanso.co.jp Other advanced methods include developing novel metal catalysts for H-D exchange that operate under milder conditions. google.com The synthesis of this specific compound can serve as a model for developing and optimizing these next-generation deuteration technologies.

Table 2: Comparison of Deuterated Compound Synthesis Methodologies

Method Description Advantages Disadvantages
Batch H-D Exchange Reaction with a deuterium (B1214612) source like D₂O under high temperature and pressure. tn-sanso.co.jp Simple concept. Low efficiency, long reaction times, high cost of D₂O. tn-sanso.co.jp
Deuterated Reagents Use of reagents like sodium borodeuteride or lithium aluminum deuteride. google.com High specificity for certain functional groups. Reagents are often expensive, toxic, or hazardous. google.com

| Flow Synthesis with Microwaves | Continuous reaction in a flow reactor heated by microwaves. tn-sanso.co.jp | High efficiency, rapid heating, reduced reaction time, lower energy consumption. tn-sanso.co.jp | Requires specialized equipment. |

Exploration of Stereoisomeric Effects in 4”DeFluoro-4”methyl-ezetimibe-d4 Research

Stereochemistry plays a critical role in pharmacology, as different stereoisomers of a chiral drug can have vastly different biological activities and toxicological profiles. rhhz.net

Detailed Research Findings: Ezetimibe has three stereocenters, meaning it can exist as eight different stereoisomers. rhhz.netoup.com The therapeutically active form possesses a specific (3R,4S) configuration on the azetidinone ring and an (S)-configuration at the hydroxyl group on the side chain. The synthesis of Ezetimibe is designed to be highly stereoselective, but other stereoisomers can be formed as impurities. rhhz.netoup.com

The compound 4-DeFluoro-4-methyl-ezetimibe also contains these chiral centers. Therefore, research into 4-DeFluoro-4-methyl-ezetimibe-d4 must also consider its stereoisomeric purity. Future studies will likely involve the synthesis and characterization of all possible stereoisomers of this deuterated impurity. This would allow for a deeper understanding of how stereochemistry affects:

Analytical Resolution: Developing chiral chromatography methods to separate the stereoisomers.

Metabolic Fate: Determining if different stereoisomers are metabolized differently in the body.

Biological Activity: Investigating if any of the stereoisomers have off-target biological effects.

This line of research is crucial for ensuring the comprehensive characterization of the impurity profile of Ezetimibe and for advancing the fundamental understanding of stereoisomeric effects in drug molecules.

Q & A

Q. How can researchers address the compound’s hygroscopicity in formulation studies?

  • Methodological Answer :
  • Excipient screening : Test lyoprotectants (e.g., trehalose) in freeze-dried formulations. Use dynamic vapor sorption (DVS) to assess moisture uptake.
  • Packaging : Store formulations in blister packs with aluminum foil laminates to limit humidity exposure.
  • Stability-indicating assays : Monitor water content via Karl Fischer titration during accelerated aging tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.